Cas no 832735-61-2 (5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one)

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one structure
832735-61-2 structure
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2
C6H4BrF2NO
224.002867698669
MFCD12911848
673877
23115994

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Properties

Names and Identifiers

    • 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
    • 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-
    • 5-bromo-1-(difluoromethyl)pyridin-2-one
    • 5-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one
    • DTXSID00630745
    • AM804384
    • Z1269130637
    • FP-0056
    • DS-15349
    • SCHEMBL589562
    • EN300-221772
    • A1-06357
    • CS-0038589
    • FT-0759407
    • A864286
    • MFCD12911848
    • 832735-61-2
    • AKOS015152362
    • 5-bromo-1-difluoromethyl-1h-pyridin-2-one
    • 5-Bromo-1-(difluoromethyl)-2(1H)-pyridinone (ACI)
    • 5-Bromo-1-(difluoromethyl)pyridine-2(1H)-one
    • +Expand
    • MFCD12911848
    • KMAQQDDPRGOPRF-UHFFFAOYSA-N
    • 1S/C6H4BrF2NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H
    • BrC1C=CC(N(C(F)F)C=1)=O

Computed Properties

  • 222.94400
  • 0
  • 0
  • 1
  • 222.94443g/mol
  • 11
  • 237
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • 20.3Ų

Experimental Properties

  • 2.00590
  • 22.00000
  • 253°C at 760 mmHg
  • 74-76℃
  • 107℃
  • 1.821

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0056E4-250mg
5-bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 97%
250mg
$21.00 2024-04-21
A2B Chem LLC
AC40764-250mg
5-Bromo-1-(difluoromethyl)pyridin-2(1h)-one
832735-61-2 97%
250mg
$21.00 2024-04-19
Aaron
AR0056MG-100mg
5-bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 98%
100mg
$12.00
abcr
AB447632-250mg
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one; .
832735-61-2
250mg
€134.30
Alichem
A029195089-1g
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 95%
1g
$349.80 2023-08-31
Ambeed
A417241-100mg
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 95%
100mg
$55.0 2024-07-24
Apollo Scientific
PC421161-250mg
5-Bromo-1-(difluoromethyl)pyridin-2(1h)-one
832735-61-2 95+%
250mg
£53.00 2024-05-25
Chemenu
CM123919-1g
5-bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 95%
1g
$262 2021-08-05
ChemScence
CS-0038589-100mg
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 99.91%
100mg
$60.0 2022-04-26
Crysdot LLC
CD11049622-1g
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
832735-61-2 95+%
1g
$277 2024-07-19

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 18-Crown-6 Solvents: Acetonitrile ;  rt → reflux; 5 h, reflux
1.2 Reagents: Potassium bisulfate Solvents: Water ;  rt; rt → reflux; 1.5 h, reflux
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ,  Water ;  3 h, rt → reflux
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Triglyme ;  10 min, -15 °C
1.2 2.5 min, -15 °C; 1 h, -15 °C; -15 °C → rt
Reference
Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br
Zhu, Ziyue; et al, Organic Letters, 2021, 23(16), 6494-6498

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 0 °C → rt; 12 h, rt; 30 min, 100 °C; 100 °C → 0 °C
1.2 Reagents: Potassium carbonate ;  neutralized, 0 °C
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt → reflux; 15 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux → rt
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 0 °C → rt; 12 h, rt; 30 min, 100 °C; 100 °C → 0 °C
2.2 Reagents: Potassium carbonate ;  neutralized, 0 °C
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → reflux; 1.5 h, reflux
2.1 Solvents: Acetonitrile ;  rt → reflux; 15 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux → rt
3.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 0 °C → rt; 12 h, rt; 30 min, 100 °C; 100 °C → 0 °C
3.2 Reagents: Potassium carbonate ;  neutralized, 0 °C
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Acetonitrile ;  20 h, rt → reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Reference
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines
Zhou, Sen; et al, Journal of Organic Chemistry, 2021, 86(9), 6879-6887

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → reflux; 1.5 h, reflux
Reference
Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives
Ando, Makoto; et al, Organic Letters, 2006, 8(17), 3805-3808

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Raw materials

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Preparation Products

5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:832735-61-2)5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
A864286
99%/99%
1g/5g
161.0/797.0